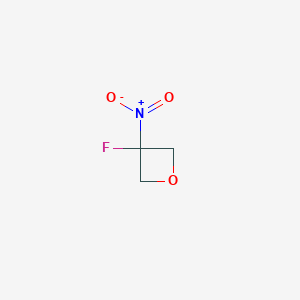

3-Fluoro-3-nitrooxetane

Description

Contextualization of Oxetane (B1205548) Chemistry in Contemporary Synthesis

Oxetanes, four-membered cyclic ethers, have emerged as important building blocks in modern organic and medicinal chemistry. rsc.orgchemrxiv.orgchemrxiv.org Their unique combination of stability and reactivity makes them attractive motifs for a wide range of applications. acs.org While possessing ring strain, oxetanes are generally more stable than their three-membered counterparts, oxiranes, yet more reactive than five-membered tetrahydrofurans. chemrxiv.org This intermediate reactivity allows for selective ring-opening reactions under specific conditions, providing a pathway to more complex molecular architectures. acs.org

In medicinal chemistry, the oxetane ring is increasingly utilized as a bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups. acs.orgillinois.edumagtech.com.cn This substitution can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also influencing the conformation and basicity of nearby functional groups. acs.orgmagtech.com.cn The development of new synthetic methods has expanded the library of available oxetane derivatives, particularly 3-substituted and 3,3-disubstituted oxetanes, making them more accessible for drug discovery programs. rsc.orgbeilstein-journals.orgdoi.org

Beyond pharmaceuticals, oxetane-based polymers are crucial in the field of energetic materials. dtic.mil Monomers like 3-nitratomethyl-3-methyloxetane (NIMMO) and 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) are polymerized to form energetic binders and plasticizers for explosive and propellant formulations. dtic.milmdpi.com These polymers offer desirable properties such as low glass transition temperatures and high energy content. dtic.mil

Rationale for Fluorine and Nitro Group Incorporation in Small Ring Systems

The introduction of fluorine and nitro groups into organic molecules, particularly small ring systems, is a strategic approach to modify their chemical and physical properties for specific applications.

Fluorine , the most electronegative element, imparts several beneficial characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry, which can enhance the thermal and metabolic stability of a molecule. nih.gov In medicinal chemistry, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, prolonging a drug's activity. nih.govnih.gov Fluorine's small size allows it to act as a hydrogen mimic, fitting into enzyme active sites while altering the molecule's electronic properties and pKa. nih.govmdpi.com This can lead to enhanced binding affinity and improved bioavailability. nih.govmdpi.com In the context of energetic materials, fluorine can increase the density and detonation performance of a compound.

Historical Development and Research Significance of 3-Fluoro-3-nitrooxetane

The synthesis of this compound was first reported in the early 1980s. acs.orgresearchgate.net The synthetic route involves the reaction of 2-fluoro-2-nitro-1,3-propanediol with trifluoromethanesulfonic anhydride (B1165640). researchgate.netgoogle.comgoogleapis.com The diol precursor is conveniently synthesized from diethyl fluoronitromalonate, base, and formaldehyde. researchgate.net The reaction with triflic anhydride yields an intermediate monotriflate, which upon treatment with a base, cyclizes to form the this compound ring. researchgate.net

The primary research interest in this compound stems from its potential as a monomer for energetic polymers and as a synthetic intermediate. scispace.comdtic.mil The presence of both a fluorine atom and a nitro group on the strained oxetane ring suggests a high energy content. scispace.com Early research noted that the compound readily polymerizes and undergoes ring-opening reactions, highlighting its potential utility in creating new energetic materials. scispace.comdtic.mil Ab-initio theoretical calculations have been used to study the electronic structure and predict the reactivity of such energetic oxetane monomers, including this compound, to guide experimental synthesis and polymerization efforts. dtic.mil

While it has been synthesized and characterized, this compound remains a specialized compound, primarily of interest to the energetic materials community. Its synthesis and reactivity studies have contributed to the broader understanding of functionalized oxetanes and the development of new high-energy-density materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 70187-44-9 | clearsynth.com |

| Molecular Formula | C₃H₄FNO₃ | - |

| Molecular Weight | 121.07 g/mol | - |

| Appearance | Pale yellow oil | dtic.mil |

| Purity | ≥95% | vwr.com |

Table 2: Key Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis |

| Diethyl fluoronitromalonate | Starting material for the diol precursor |

| 2-Fluoro-2-nitro-1,3-propanediol | Direct precursor to this compound |

| Trifluoromethanesulfonic anhydride | Reagent for the formation of the triflate intermediate |

| Base (e.g., DBU) | Promotes cyclization to form the oxetane ring |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-3-nitrooxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNO3/c4-3(5(6)7)1-8-2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHGYABOZIKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)([N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506788 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-44-9 | |

| Record name | 3-Fluoro-3-nitrooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Fluoro 3 Nitrooxetane

Early Synthetic Pathways to 3-Fluoro-3-nitrooxetane

The foundational methods for synthesizing this compound rely on the intramolecular cyclization of a linear propanediol (B1597323) derivative. This approach builds the strained oxetane (B1205548) ring in the final key step.

The primary precursor for the synthesis of this compound is 2-fluoro-2-nitro-1,3-propanediol. This starting material already contains the required C-F and C-NO2 functionalities at the central carbon. The synthesis proceeds by converting the diol into a derivative with a good leaving group on one of the primary hydroxyls, which facilitates the subsequent ring closure.

One effective method involves the reaction of 2-fluoro-2-nitro-1,3-propanediol with trifluoromethanesulfonic anhydride (B1165640). This reaction selectively forms the monotrifluoromethanesulfonate (triflate) ester. The high reactivity of the triflate group makes it an excellent leaving group for the subsequent cyclization step. acs.org

Table 1: Synthesis of this compound Precursor

| Precursor | Reagent | Product | Conditions |

|---|

The crucial step in forming the oxetane ring is an intramolecular Williamson ether synthesis. acs.org This reaction is achieved by treating the 2-fluoro-2-nitro-3-(trifluoromethanesulfonyloxy)-1-propanol intermediate with a base. The base deprotonates the remaining free hydroxyl group, creating an alkoxide. This nucleophilic alkoxide then attacks the carbon atom bearing the triflate leaving group, displacing it and closing the four-membered ring. acs.org

The choice of base is critical to ensure efficient cyclization without promoting side reactions. Common bases used for such transformations include sodium hydride or potassium hydroxide. acs.org The kinetics of forming four-membered rings are generally slower than for three, five, or six-membered rings, necessitating the use of a highly reactive leaving group like a triflate to achieve acceptable yields. acs.org

Table 2: Base-Catalyzed Cyclization to this compound

| Substrate | Base | Product | Key Transformation |

|---|

Nitration and Fluorination Approaches in Oxetane Synthesis

Alternative strategies for synthesizing functionalized oxetanes involve introducing the nitro and fluoro groups at different stages of the synthesis. This can include direct functionalization of a pre-formed oxetane ring or the use of precursors where these groups are added before cyclization.

Direct nitration of an oxetane ring, particularly at the 3-position, can be challenging due to the potential for ring-opening under harsh acidic conditions. google.comresearchgate.net A method has been developed for nitrating hydroxy alkyl oxetanes under non-acidic, anhydrous conditions. This involves reacting a hydroxy-substituted oxetane with an anhydrous nitrate (B79036) ester of a carboxylic acid at low temperatures, which prevents the opening of the oxetane ring. google.com

Fluorination strategies have also evolved. While direct fluorination of an oxetane can be difficult, recent breakthroughs have provided new catalytic methods. One such method converts epoxides into α,α-difluoro-oxetanes using a copper catalyst to insert a difluorocarbene species, avoiding traditional issues like ring rupture and defluorination. news-medical.net For this compound, however, the strategy of starting with a precursor that already contains both the fluorine and nitro groups, such as 2-fluoro-2-nitro-1,3-propanediol, has been the most direct approach. acs.org

Comparative Synthesis of Electron-Deficient Oxetane Analogues

The synthesis of related electron-deficient oxetanes, such as 3-nitrooxetane (B1601783) and 3,3-dinitrooxetane (B8736166), provides a useful comparison for understanding the synthetic challenges associated with this compound.

The synthesis of 3-nitrooxetane can be approached by starting with 3-aminooxetane, which is then oxidized to the nitro compound. Another route involves the cyclization of a 1,3-diol precursor bearing a nitro group at the 2-position, analogous to the synthesis of the fluoro-nitro derivative.

The synthesis of 3,3-dinitrooxetane requires a precursor with two nitro groups at the central carbon, such as 2,2-dinitro-1,3-propanediol. This diol can be synthesized from the Michael addition of nitromethane (B149229) to a nitroalkene, followed by further functionalization. msu.eduwikipedia.org The diol is then typically converted to a di-tosylate or di-mesylate. The subsequent ring closure is achieved by reacting this intermediate with a base, which facilitates an intramolecular double displacement to form the 3,3-dinitrooxetane ring.

Table 3: Comparison of Synthetic Precursors for Electron-Deficient Oxetanes

| Target Compound | Key Acyclic Precursor | Functional Groups on Central Carbon |

|---|---|---|

| This compound | 2-Fluoro-2-nitro-1,3-propanediol | -F, -NO2 |

| 3-Nitrooxetane | 2-Nitro-1,3-propanediol | -H, -NO2 |

For highly substituted oxetanes, such as those with electron-withdrawing groups at the 3-position, the stability of the precursor and the reaction conditions for cyclization are paramount. The electron-withdrawing nature of nitro and fluoro groups can influence the acidity of the hydroxyl protons and the reactivity of the electrophilic carbon center. Functional group interconversions are often necessary to prepare the required 1,3-diol precursor. For instance, the synthesis of 2-fluoro-2-nitro-1,3-propanediol may start from simpler materials where the fluoro and nitro functionalities are introduced sequentially before the final diol structure is established. The choice of protecting groups and the sequence of reactions are tailored to ensure compatibility with the sensitive nitro and fluoro functionalities. rsc.org

Reactivity Profiles and Reaction Mechanisms of 3 Fluoro 3 Nitrooxetane

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The strained ether linkage in the 3-fluoro-3-nitrooxetane ring is a key site of reactivity, making it prone to cleavage by various reagents. scispace.comdtic.mil This reactivity is a central aspect of its chemistry, providing pathways to functionalized acyclic compounds.

Research has shown that the oxetane ring of this compound can be opened by nucleophilic attack. The presence of strong electron-withdrawing groups at the C3 position activates the ring system towards such reactions. A notable example is the reaction with hydrochloric acid, which results in the regioselective cleavage of a carbon-oxygen bond.

In a specific investigation, the treatment of this compound with hydrochloric acid led to the formation of 3-chloro-2-fluoro-2-nitro-1-propanol in high yield. molaid.com This transformation underscores the susceptibility of the oxetane ring to scission under acidic nucleophilic conditions.

Table 1: Nucleophilic Ring-Opening of this compound

| Reactant | Reagent | Reaction Time | Product | Yield | Reference |

| This compound | Hydrochloric Acid | 0.5 hours | 3-Chloro-2-fluoro-2-nitro-1-propanol | 96.5% | molaid.com |

The mechanism of ring scission in oxetanes is heavily influenced by the reaction conditions, particularly the presence of acid catalysts. acs.org For this compound, an acid-catalyzed pathway is proposed for reactions like the one with HCl. molaid.com

The process likely begins with the protonation of the ring's oxygen atom, which enhances the electrophilicity of the ring carbons. This is followed by a nucleophilic attack by the chloride ion at one of the methylene (B1212753) (CH₂) carbons. The electron-withdrawing nature of the C3 substituents (–F and –NO₂) directs the nucleophilic attack to the sterically less hindered and electronically favorable C4 (or C2) position, leading to the cleavage of the C-O bond and formation of the corresponding chlorohydrin derivative. molaid.comacs.org The inherent strain of the four-membered ring provides the thermodynamic driving force for this cleavage. acs.org

Polymerization Behavior of this compound

This compound is recognized for its ability to undergo polymerization, a characteristic shared by other energetic oxetane derivatives. scispace.comdtic.mil This tendency is a significant area of study, as the resulting polymers have potential applications as energetic materials.

The compound readily polymerizes, a behavior that has been explored both experimentally and theoretically. scispace.comdtic.mil Ab-initio quantum chemical calculations have been employed to understand the propensity of substituted oxetanes to polymerize. dtic.mil These studies generate electrostatic molecular potential maps to assess the relative basicities of the ring oxygen atoms. dtic.mil A higher negative potential around the oxygen atom indicates greater basicity, which is correlated with a greater tendency to initiate cationic polymerization. dtic.mil For energetic oxetanes like this compound, these theoretical models help predict their reactivity in polymerization reactions before their synthesis. dtic.mil

The polymerization of this compound typically proceeds via a cationic ring-opening polymerization (CROP) mechanism, often initiated by Lewis acids. dtic.milresearchgate.netresearchgate.net This pathway is common for electron-deficient oxetanes.

While the homopolymerization has been noted, research has also successfully demonstrated the copolymerization of this compound with other energetic monomers. dtic.mil Specifically, copolymers with 3,3-dinitrooxetane (B8736166) have been synthesized. dtic.mil This copolymerization is significant as it allows for the tuning of material properties, such as the melting point. For instance, while the polymer of 3,3-dinitrooxetane has a melting point of 200°C, its copolymers with this compound exhibit lower melting points. dtic.mil

Table 2: Copolymerization of Energetic Oxetanes

| Monomer 1 | Monomer 2 | Resulting Polymer | Observed Property Change | Reference |

| 3,3-Dinitrooxetane | This compound | Copolymer | Melting points as low as 137°C | dtic.mil |

Chemical Transformations of Nitro and Fluoro Substituents

The existing body of scientific literature primarily focuses on the reactivity of the oxetane ring itself, namely its ring-opening and polymerization reactions. Detailed investigations into chemical transformations that selectively modify the fluoro or nitro groups while preserving the integrity of the strained four-membered oxetane ring are not extensively documented in the reviewed sources. The research emphasis has been placed on leveraging the ring strain for the synthesis of linear functionalized molecules and energetic polymers. scispace.comdtic.mildtic.mildtic.mil

Reactivity of the Nitro Group

The nitro group (-NO₂) in this compound is a powerful electron-withdrawing group, which profoundly impacts the reactivity of the adjacent carbon and the entire molecule. The primary reactions involving the nitro group are reductions, which can lead to various nitrogen-containing functional groups depending on the reagents and conditions employed.

Reduction Reactions:

The reduction of aliphatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.org The nitro group in this compound is expected to undergo similar reductions to form amines or hydroxylamines. The adjacent fluorine atom, due to its high electronegativity, further increases the electrophilic character of the nitro-bearing carbon and the nitrogen atom, potentially influencing the reaction rates and conditions required for reduction.

Common methods for the reduction of aliphatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method for converting nitro groups to primary amines. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere are typically effective. wikipedia.orgcommonorganicchemistry.com For this compound, this would yield 3-amino-3-fluorooxetane. However, care must be taken as some hydrogenation catalysts can also promote the cleavage of the strained oxetane ring or hydrogenolysis of the C-F bond under harsh conditions.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are classic combinations for nitro group reduction. commonorganicchemistry.com These methods are generally robust and can be chemoselective.

Hydride Reagents: Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of converting aliphatic nitro compounds into amines. commonorganicchemistry.com However, its high reactivity might lead to undesired side reactions with the oxetane ring.

Partial Reduction: Under controlled conditions or with specific reagents like zinc dust with ammonium (B1175870) chloride, it is possible to achieve partial reduction of the nitro group to a hydroxylamine, yielding 3-fluoro-3-(hydroxylamino)oxetane. wikipedia.org

The choice of reducing agent is crucial to achieve the desired transformation while preserving the sensitive oxetane and C-F functionalities.

| Product | Required Reagents | Reaction Type |

| 3-Amino-3-fluorooxetane | H₂, Pd/C or Raney Ni; Fe/HCl; Zn/HCl; LiAlH₄ | Complete Reduction |

| 3-Fluoro-3-(hydroxylamino)oxetane | Zn/NH₄Cl; Diborane | Partial Reduction |

Transformations Involving the Fluorine Atom

The fluorine atom in this compound is attached to a carbon that is also bonded to a nitro group. This geminal arrangement makes the carbon atom highly electron-deficient. This strong polarization of the C-F bond enhances the likelihood of the fluorine atom acting as a leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution:

While the C-F bond is generally the strongest single bond in organic chemistry, its substitution is possible when activated by powerful electron-withdrawing groups. In nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom ortho or para to a nitro group is readily displaced by nucleophiles. masterorganicchemistry.combeilstein-journals.org A similar principle applies to this aliphatic system. The nitro group stabilizes the transition state and the formation of a negative charge on the carbon atom during a nucleophilic attack, thereby facilitating the displacement of the fluoride (B91410) ion.

Potential nucleophiles could include:

Oxygen Nucleophiles: Alkoxides (RO⁻) or phenoxides (ArO⁻) could potentially react to form 3-alkoxy-3-nitrooxetanes or 3-aryloxy-3-nitrooxetanes.

Nitrogen Nucleophiles: Ammonia or primary/secondary amines could yield 3-amino-3-nitrooxetane derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) are typically strong nucleophiles and would be expected to form 3-(alkylthio)-3-nitrooxetanes.

These reactions might require specific conditions, such as polar aprotic solvents to solvate the cation of the nucleophilic salt and elevated temperatures to overcome the activation energy. The success of such substitutions would provide a versatile route to a variety of 3-substituted-3-nitrooxetanes, which are otherwise difficult to synthesize. However, there is a competition between substitution at the carbon and attack at the electrophilic nitrogen of the nitro group, depending on the nature of the nucleophile.

| Nucleophile (Nu⁻) | Potential Product | Class of Nucleophile |

| RO⁻ (e.g., CH₃O⁻) | 3-Methoxy-3-nitrooxetane | Oxygen Nucleophile |

| R₂NH (e.g., (CH₃)₂NH) | 3-(Dimethylamino)-3-nitrooxetane | Nitrogen Nucleophile |

| RS⁻ (e.g., PhS⁻) | 3-Nitro-3-(phenylthio)oxetane | Sulfur Nucleophile |

| N₃⁻ | 3-Azido-3-nitrooxetane | Nitrogen Nucleophile |

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.dtic.mildtic.mil

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Fluoro-3-nitrooxetane, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to confirm its structure. acs.org

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms in the oxetane (B1205548) ring. The methylene (B1212753) (CH₂) protons of the oxetane ring in this compound are diastereotopic due to the chiral center at C3. This results in distinct signals for each proton. The ¹H NMR spectrum shows a complex multiplet for these protons, confirming the rigid, non-planar structure of the oxetane ring.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom bonded to the fluorine and nitro group (C3) is significantly affected by the electronegativity of these substituents, causing a characteristic downfield shift. Furthermore, the fluorine atom causes splitting of the carbon signals due to C-F coupling, which is a key feature in the ¹³C NMR spectrum of fluorinated compounds. ionicviper.orgmdpi.com

Table 1: NMR Spectroscopic Data for this compound This table is based on representative data for similar fluorinated and nitro-substituted oxetane systems, as specific literature values were not fully detailed in the provided search results.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | 4.8-5.2 | m | - | CH₂ protons of oxetane ring |

| ¹³C | ~105 | d | ¹JCF ≈ 290-310 | C-F |

| ¹³C | ~75 | t | ²JCF ≈ 25-35 | CH₂ carbons |

Note: 'd' denotes a doublet, 't' denotes a triplet, and 'm' denotes a multiplet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. magritek.com Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure. scispace.comcfplus.cz In this compound, the ¹⁹F NMR spectrum typically displays a single primary signal for the fluorine atom. dtic.mil This signal is split into a triplet by the adjacent methylene protons, a phenomenon known as three-bond fluorine-proton coupling (³JFH). man.ac.uk The chemical shift and coupling constant are diagnostic for a fluorine atom attached to a tertiary carbon within a strained ring system. acs.orgdtic.mil

Vibrational Spectroscopy (Infrared and Raman).dtic.mildtic.mil

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govedinst.com These two methods are often complementary. libretexts.org

For this compound, the IR spectrum provides clear evidence for its key structural features. dtic.mil Strong absorption bands are observed for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically appearing in the regions of 1550-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the C-F bond is indicated by a strong absorption band in the 1000-1100 cm⁻¹ region. The characteristic ether linkage (C-O-C) of the oxetane ring also shows stretching vibrations in the fingerprint region, typically around 950-1050 cm⁻¹.

Raman spectroscopy can also be used to analyze the vibrational modes of the molecule. researchgate.netarxiv.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. edinst.com Therefore, symmetric vibrations, which might be weak in the IR spectrum, can be strong in the Raman spectrum. For this compound, the symmetric stretch of the nitro group would be expected to produce a strong Raman signal.

Table 2: Key Infrared (IR) Absorption Bands for this compound Data derived from typical values for nitroalkanes and fluorinated ethers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~1560 | Strong | Asymmetric NO₂ stretch |

| ~1360 | Strong | Symmetric NO₂ stretch |

| ~1100 | Strong | C-F stretch |

X-ray Diffraction Studies for Molecular and Crystal Structure.dtic.milcfplus.cz

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the oxetane ring, which is known to be puckered. It would also precisely define the spatial relationship between the fluorine and nitro substituents on the C3 carbon. While theoretical calculations on the structure of this compound have been performed, specific experimental X-ray crystallographic data was not available in the reviewed literature. dtic.mil Such a study would be invaluable for understanding the molecule's steric and electronic properties in the solid state. nih.gov

Computational and Theoretical Chemical Studies on 3 Fluoro 3 Nitrooxetane

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules. nih.govmdpi.com Methods such as density functional theory (DFT) and various ab-initio techniques are employed to model molecular systems with high accuracy. nih.govresearchgate.net

Early computational studies on 3-fluoro-3-nitrooxetane utilized ab-initio quantum chemical methods to analyze its electronic structure. dtic.mil These calculations involved optimizing the molecule's geometry and generating electrostatic molecular potential maps. dtic.mil Such maps are valuable tools in computational chemistry for understanding chemical reactivity, as they illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. dtic.mil

For a series of energetic cyclic ethers including oxetane (B1205548), this compound, and 3,3-dinitrooxetane (B8736166), electrostatic potential maps were generated to compare the relative basicities of the ring oxygen atom. dtic.mil The size of the negative potential region around the oxygen atom was used as a predictive index for basicity. dtic.mil This approach demonstrated that while the formal charge on an atom may be similar across related molecules, the surrounding potential map can reveal more subtle differences in reactivity. dtic.mil These computational results provided a theoretical framework for ranking the monomers by their tendency to undergo cationic polymerization, a key reaction for this class of compounds. dtic.mil

Modern computational approaches often employ a range of DFT and other quantum-chemical methods to analyze bonding and electronic properties. nih.govmdpi.com

Table 1: Overview of Computational Methods in Electronic Structure Analysis

| Method Type | Specific Method Examples | Information Obtained | Reference |

|---|---|---|---|

| Ab-initio | MODPOT/VRDDO/MERGE | Optimized geometries, electrostatic molecular potential maps, relative basicities. | dtic.mil |

| Density Functional Theory (DFT) | B3LYP, B3PW91, M06 | Molecular structure, thermodynamic parameters, HOMO/LUMO energies, NBO analysis. | nih.govmdpi.comaun.edu.eg |

The four-membered oxetane ring is inherently strained and typically adopts a non-planar, or "puckered," conformation to alleviate torsional strain that would arise from eclipsed hydrogens in a planar structure. acs.orgsaskoer.ca This puckered geometry is often described as a "butterfly" conformation. saskoer.ca The degree of puckering can be influenced by the substituents on the ring. acs.org

In the case of this compound, quantum chemical calculations included geometry optimization, which inherently determines the most stable conformation of the ring. dtic.mil The introduction of substituents increases unfavorable eclipsing interactions, which can lead to a more puckered conformation compared to the unsubstituted oxetane ring. acs.org The bond angles in a puckered oxetane ring deviate significantly from a planar square but are closer to the ideal tetrahedral angle than a flat cyclobutane, though still highly strained. acs.orgsaskoer.ca

Table 2: Typical Bond Angles in Oxetane Ring Systems

| Parameter | Unsubstituted Oxetane (Puckered) | Planar Cyclobutane | Ideal sp³ Angle | Reference |

|---|---|---|---|---|

| C-O-C Angle | 90.2° | N/A | 109.5° | acs.org |

| C-C-O Angle | 92.0° | N/A | 109.5° | acs.org |

Computational studies on other fluorinated heterocyclic rings have shown that the fluorine gauche effect can significantly influence ring conformation, and similar stereoelectronic effects would be expected to play a role in the conformational preference of this compound. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, allowing researchers to study short-lived intermediates and transition states that are difficult to observe experimentally. mdpi.commdpi.com

The high reactivity of four-membered rings like oxetanes, particularly in ring-opening polymerization, is driven by the relief of significant ring strain. acs.orgscispace.com Ring Strain Energy (RSE) is a quantitative measure of this instability. nih.govnih.gov Early theoretical work on this compound sought to develop predictive indices for ring strain to understand its propensity to polymerize. dtic.mil

Modern computational chemistry employs well-defined theoretical reactions, such as homodesmotic reactions, to calculate accurate RSE values. nih.govnih.gov These reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which allows for a high degree of cancellation of computational errors, yielding a reliable value for the strain energy of the cyclic compound. nih.gov High-level methods like DLPNO-CCSD(T) are often used for these calculations to achieve high accuracy. nih.govnih.gov The significant ring strain in oxetanes makes them effective electrophiles and substrates for ring-opening reactions. acs.org

Computational modeling can predict the most likely pathways for chemical reactions. mdpi.com For this compound and related energetic monomers, a key reaction of interest is cationic ring-opening polymerization. dtic.mil Theoretical studies have been used to model the initiation step of this process. dtic.mil By generating electrostatic potential maps, the ring oxygen was identified as the most basic site and therefore the most probable point of attack for a Lewis acid catalyst. dtic.mil

The computational study modeled the approach of a catalyst to the monomer and the subsequent complex formation, providing insights into the initiation mechanism. dtic.mil Such studies can help in selecting appropriate catalysts and predicting the relative ease of polymerization for different monomers. dtic.mil

Structure-Reactivity and Structure-Property Relationship Predictions

A major goal of computational chemistry is to establish clear relationships between a molecule's computed structure and its observable properties and reactivity. scispace.comresearchgate.net For energetic materials, this involves linking theoretical parameters to performance, stability, and sensitivity. scispace.com

In the comparative study of oxetane, this compound, and 3,3-dinitrooxetane, a direct structure-reactivity relationship was established. dtic.mil The calculated electrostatic potentials around the ring oxygen atoms were used as a sensitive criterion for basicity. dtic.mil This theoretical basicity was then correlated with the experimentally observed propensity of these monomers to polymerize. dtic.mil This work demonstrated that computational methods could successfully rank the reactivity of these closely related compounds, providing a predictive tool for designing new energetic polymers. dtic.mil The introduction of an oxetane ring into a molecule is known to affect properties such as solubility and metabolic stability, and computational maps of electrostatic potential can help rationalize these effects. researchgate.net

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 3-Nitrooxetane (B1601783) |

| 3,3-Dinitrooxetane |

| 3-Azidooxetane (B2941917) |

| Boron trifluoride |

Influence of Substituents on Molecular Properties

Computational chemistry has been employed to provide significant insight into the molecular properties of this compound, particularly concerning the influence of the fluorine and nitro substituents on the oxetane ring. dtic.mil Theoretical studies have utilized ab-initio quantum chemical calculations to predict the reactivity and behavior of energetic cyclic ethers, including this compound, sometimes even before their synthesis. dtic.mil These investigations often compare the substituted compound to simpler analogs like unsubstituted oxetane and other energetically substituted derivatives such as 3,3-dinitrooxetane and 3-azidooxetane to understand the specific effects of each functional group. dtic.mildtic.mil

A primary focus of these theoretical studies has been the generation of electrostatic molecular potential contour maps. dtic.mil These maps are valuable tools for vividly indicating the basicities of cyclic ethers, which is a critical factor in predicting their propensity to undergo cationic polymerization. dtic.mil For substituted oxetanes, the basicity is largely determined by the electron density around the oxygen atom in the four-membered ring. dtic.mil The size of the negative potential regions around this oxygen atom on the maps serves as a predictive index for the relative basicities of different oxetane monomers. dtic.mil By comparing the maps of oxetane, this compound, and 3,3-dinitrooxetane, researchers can rank their relative tendencies to polymerize. dtic.mil The introduction of electron-withdrawing groups like fluoro and nitro at the 3-position is expected to decrease the electron density on the ring oxygen, thereby reducing its basicity compared to unsubstituted oxetane.

The introduction of substituents onto the oxetane ring also influences its conformation. acs.org While unsubstituted oxetane has specific bond angles and a defined puckered structure, adding substituents can increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation. acs.org Furthermore, the nature of the substituents has been observed to affect the properties of resulting polymers; for instance, polymers derived from this compound have been noted as being potentially too brittle, which suggests a high degree of structural regularity imparted by the substituents. dtic.mildtic.mil

| Substituent(s) at C3 | Compound Name | Expected Influence on Ring Oxygen Basicity | Implication for Polymerization |

| H, H | Oxetane | Baseline basicity | Reference for comparison |

| F, NO₂ | This compound | Reduced basicity due to electron-withdrawing effects of F and NO₂ groups. dtic.mil | Lower propensity for cationic polymerization compared to unsubstituted oxetane. dtic.mil |

| NO₂, NO₂ | 3,3-Dinitrooxetane | Significantly reduced basicity due to two strong electron-withdrawing NO₂ groups. dtic.mil | Lower propensity for cationic polymerization compared to unsubstituted oxetane. dtic.mil |

| N₃, H | 3-Azidooxetane | Basicity influenced by the azido (B1232118) group. dtic.mil | Propensity to polymerize is also assessed via potential maps. dtic.mil |

Computational Assessment of Energetic Parameters

Computational methods are indispensable for evaluating the energetic characteristics of novel compounds like this compound. dtic.mil These theoretical assessments allow for the prediction of performance and stability, providing crucial data for the field of energetic materials. dtic.mil The calculations are typically performed using methodologies such as Density Functional Theory (DFT), which can determine a molecule's optimized geometry, structural parameters, and various energetic properties. semanticscholar.orgpnrjournal.comresearchgate.net

A key area of computational assessment involves Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps define the chemical stability and reactivity of a molecule. semanticscholar.org A small HOMO-LUMO gap generally signifies a more reactive molecule that is less stable, as it requires less energy for excitation. semanticscholar.org

From the HOMO and LUMO energies, several other quantum chemical descriptors can be calculated to further characterize the energetic nature of the compound. semanticscholar.org These include ionization potential, electron affinity, chemical potential, and chemical hardness/softness. semanticscholar.org While specific, validated numerical values for all energetic parameters of this compound are not widely published, the methods for their computational assessment are well-established and have been applied to a wide range of energetic molecules. dtic.milsemanticscholar.orgscience.gov For related energetic oxetanes, parameters such as detonation velocity and pressure have also been successfully assessed using computational codes. uni-muenchen.de

| Parameter | Symbol | Significance in Energetic Materials Assessment |

| Heat of Formation | ΔHf | A fundamental thermodynamic property used in performance calculations. |

| HOMO Energy | EHOMO | Represents the ability to donate electrons; related to ionization potential. semanticscholar.org |

| LUMO Energy | ELUMO | Represents the ability to accept electrons; related to electron affinity. semanticscholar.org |

| HOMO-LUMO Gap | ΔE | An indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. semanticscholar.org |

| Ionization Potential | I | The energy required to remove an electron (I = -EHOMO). semanticscholar.org |

| Electron Affinity | A | The energy released when an electron is added (A = -ELUMO). semanticscholar.org |

| Chemical Hardness | η | Measures resistance to change in electron distribution (η = (I-A)/2). Hard molecules have large HOMO-LUMO gaps. semanticscholar.org |

| Detonation Velocity | VD | The speed at which a detonation wave travels through the material; a key performance metric. uni-muenchen.de |

| Detonation Pressure | PCJ | The pressure at the detonation front; a key performance metric. uni-muenchen.de |

Applications of 3 Fluoro 3 Nitrooxetane As a Chemical Building Block

Role in the Synthesis of Energetic Materials and Propellants

3-Fluoro-3-nitrooxetane is a significant monomer in the field of energetic materials, valued for its contribution to the performance of propellants and explosives.

The development of energetic materials often involves a trade-off between explosive power and sensitivity to stimuli like impact and friction. scispace.com Molecules containing the dinitrofluoromethyl group, [R-CF(NO₂)₂], have garnered significant attention as they offer a favorable balance, providing lower sensitivity compared to analogous trinitromethyl compounds while maintaining high performance. scispace.com

The synthesis of these advanced energetic molecules relies on versatile building blocks. This compound is considered a valuable synthetic intermediate because it readily undergoes ring-opening reactions. scispace.comdeepdyve.com This reactivity allows the core structure, containing the critical fluorine and nitro groups, to be incorporated into larger, more complex energetic molecules, providing a potential pathway to novel dinitrofluoromethyl-containing compounds. scispace.com An insensitive energetic compound, 6-(fluorodinitromethyl)-3-nitro-1,2,3,4-tetrahydro-1,3,5-triazine (FMTNT), was successfully synthesized, demonstrating the effectiveness of introducing fluorodinitromethyl groups to enhance material performance. rsc.org

This compound, also known by the acronym FNOX, can be polymerized through a cationic polymerization process to form a nitro-containing polyether. google.comdtic.mildtic.mil This resulting polymer serves as an effective binder material for explosive or propellant formulations. google.com The polymerization of the 4-atom oxetane (B1205548) ring is considered more controllable in terms of molecular weight and functionality compared to other systems. dtic.mil The inclusion of the fluoro and nitro groups directly on the polymer backbone increases the energy density of the binder itself. Research has quantified the physical properties of FNOX and its corresponding polymer, highlighting its suitability for these applications. dtic.mil

Table 1: Physical Properties of this compound (FNOX) Monomer and Polymer

| Property | Monomer | Polymer |

|---|---|---|

| Density (g/cc) | 1.47 | 1.59 |

Data sourced from Naval Research Reviews. dtic.mil

Potential as a Versatile Synthetic Intermediate in Organic Synthesis

Beyond its direct role in energetic materials, the reactivity of this compound gives it potential as a versatile intermediate for broader applications in organic synthesis. Organic building blocks are fundamental, functionalized molecules used for the bottom-up assembly of complex molecular architectures. sigmaaldrich.com

The strain within the small oxetane ring facilitates its opening with various reagents, allowing for its integration into more complex molecular structures. acs.org This principle is central to its utility as a building block. The presence of both fluoro and nitro groups provides specific reactive handles for further chemical transformations. Fluorine-containing building blocks are of particular interest as they allow for the strategic introduction of fluorine atoms, which can significantly alter a molecule's properties. mdpi.com The ability of this compound to undergo ring-opening reactions suggests its utility in constructing complex, polyfunctional molecules where the opened oxetane provides a linear chain with defined stereochemistry and functionality. scispace.comacs.org

In modern chemistry, particularly in medicinal applications, oxetanes are used as "scaffolds" to which other chemical groups are attached. researchgate.net They can improve properties like solubility and metabolic stability. While the focus for this compound is on energetics, the underlying chemical principles are the same. It can serve as a starting point for creating novel, highly functionalized organic scaffolds. rsc.orgossila.com The ring-opening of the oxetane can produce a three-carbon chain with hydroxyl, fluoro, and nitro functionalities, which can be further modified. This allows chemists to design and construct new molecular frameworks that are not easily accessible through other synthetic routes, incorporating the unique electronic and steric properties of the fluoro and nitro groups into the final structure.

Q & A

Q. What are the primary synthetic routes for 3-Fluoro-3-nitrooxetane, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : Nitration and fluorination of oxetane derivatives are common approaches. For example, fluorination of 3-nitrooxetane precursors using fluorinating agents like Selectfluor® under anhydrous conditions can yield the target compound.

- Optimization : Reaction temperature (e.g., maintaining 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) are critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity (>95%) .

- Validation : Monitor reactions using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% by UV detection at 230 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the oxetane ring protons (δ 4.5–5.0 ppm) and nitro/fluoro substituents. Fluorine coupling (e.g., 3JHF splitting) in 1H NMR confirms structural integrity.

- IR Spectroscopy : Look for NO2 asymmetric stretching (~1540 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

- Mass Spectrometry : Electron ionization (EI-MS) should show a molecular ion peak at m/z 121.07 (M⁺) and fragment ions corresponding to nitro and fluoro loss .

Q. How should researchers assess the thermal stability of this compound, and what storage conditions are recommended?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >100°C for nitro compounds).

- Storage : Store in amber glass vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation. Avoid contact with metals or reducing agents .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in ring-opening or substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions (e.g., nucleophilic attack at the oxetane ring).

- Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to simulate reaction environments. Validate predictions with experimental kinetics (e.g., monitoring via in situ IR) .

Q. What experimental strategies resolve discrepancies in reported stability data for this compound under acidic or basic conditions?

Methodological Answer:

Q. How can isotopic labeling (e.g., 18O, 15N) elucidate the reaction mechanisms of this compound in catalytic transformations?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce 15N into the nitro group via nitration with 15NO2 sources.

- Mechanistic Probes : Track isotopic enrichment in products using high-resolution mass spectrometry (HRMS) or 15N NMR. For example, 18O labeling in the oxetane ring can clarify ring-opening pathways .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent exothermic reactions .

Data and Reproducibility

Q. How should researchers document and share spectral data for this compound to ensure reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.